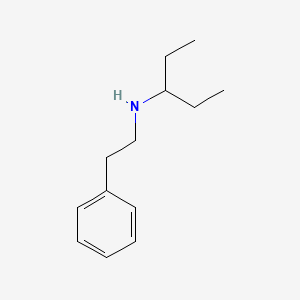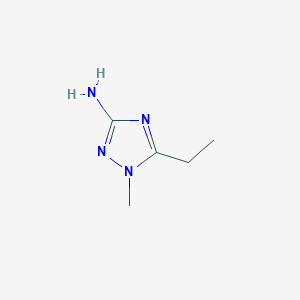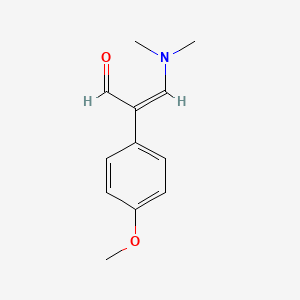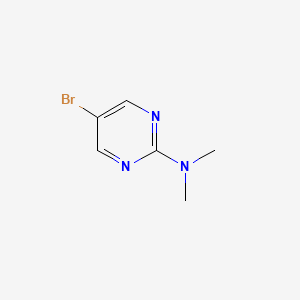![molecular formula C6H4ClN3 B1281591 6-氯-1H-咪唑并[4,5-b]吡啶 CAS No. 21422-66-2](/img/structure/B1281591.png)
6-氯-1H-咪唑并[4,5-b]吡啶
描述
6-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of a chlorine atom at the 6th position enhances its chemical reactivity and potential biological activity .
科学研究应用
6-Chloro-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role as a GABA receptor modulator, proton pump inhibitor, and in cancer therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
作用机制
Target of Action
6-Chloro-1H-imidazo[4,5-b]pyridine, also known as 6-CHLORO-3H-IMIDAZO[4,5-B]PYRIDINE, is a promising purine bioisostere . It has been found to be a potent inhibitor of Aurora kinases and FLT3 kinase . Aurora kinases play a key role in different stages of mitosis, while FLT3 kinase is involved in hematopoiesis and the development of acute myeloid leukemia .
Mode of Action
The compound interacts with its targets, Aurora kinases and FLT3 kinase, through the process of phosphorylation . This interaction results in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . The activation of NF-kappaB plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Biochemical Pathways
6-Chloro-1H-imidazo[4,5-b]pyridine influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The compound’s action on these pathways can lead to various downstream effects, including the regulation of immune response, cell proliferation, and apoptosis .
Pharmacokinetics
The compound displays high human liver microsomal stability . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloro-1H-imidazo[4,5-b]pyridine’s action are diverse due to its influence on multiple targets and pathways. For instance, its inhibitory action on Aurora kinases and FLT3 kinase can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of 6-Chloro-1H-imidazo[4,5-b]pyridine can be influenced by various environmental factors. For example, the compound’s synthesis relied on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the compound’s synthesis and, consequently, its action can be influenced by the chemical environment .
生化分析
Biochemical Properties
6-Chloro-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to interact with kinases, particularly Aurora kinases, which are involved in cell division and have implications in cancer therapy . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cell cycle progression. Additionally, 6-Chloro-1H-imidazo[4,5-b]pyridine has been found to interact with other proteins involved in signal transduction pathways, further influencing cellular functions .
Cellular Effects
The effects of 6-Chloro-1H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by disrupting the normal function of Aurora kinases, leading to cell cycle arrest and apoptosis . Furthermore, 6-Chloro-1H-imidazo[4,5-b]pyridine affects gene expression by altering the transcriptional activity of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 6-Chloro-1H-imidazo[4,5-b]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes such as Aurora kinases, inhibiting their catalytic activity . This inhibition leads to the disruption of mitotic processes, ultimately causing cell cycle arrest. Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . The binding interactions of 6-Chloro-1H-imidazo[4,5-b]pyridine with these biomolecules are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-imidazo[4,5-b]pyridine have been studied over various time periods. Studies have shown that prolonged exposure to 6-Chloro-1H-imidazo[4,5-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Chloro-1H-imidazo[4,5-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can influence the pharmacokinetics and pharmacodynamics of 6-Chloro-1H-imidazo[4,5-b]pyridine, affecting its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 6-Chloro-1H-imidazo[4,5-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 6-Chloro-1H-imidazo[4,5-b]pyridine is influenced by factors such as tissue permeability and the presence of efflux transporters, which can affect its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Chloro-1H-imidazo[4,5-b]pyridine is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing 6-Chloro-1H-imidazo[4,5-b]pyridine to these compartments, influencing its biochemical activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method starts with the nucleophilic substitution of 2-chloro-3-nitropyridine, followed by reduction to obtain 2,3-diaminopyridine. This intermediate is then acylated and cyclized to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, is also common in the large-scale synthesis of this compound .
化学反应分析
Types of Reactions: 6-Chloro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[4,5-c]pyridine: Explored for its anti-inflammatory and anticancer properties
Uniqueness: 6-Chloro-1H-imidazo[4,5-b]pyridine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 6th position allows for versatile functionalization, making it a valuable scaffold in drug discovery and material science .
属性
IUPAC Name |
6-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMNVPFPXMQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501918 | |
| Record name | 6-Chloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21422-66-2 | |
| Record name | 6-Chloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives relate to their potential as anti-tuberculosis agents?
A1: Research indicates that 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives show promise as potential inhibitors of Mycobacterium tuberculosis synthetase. [] This activity stems from the compound's structure, which allows it to interact with the enzyme's active site. While the exact mechanism is still under investigation, preliminary in silico studies comparing these derivatives to the known anti-tuberculosis drug Isoniazid revealed promising results. [] These studies suggest that specific structural modifications to the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold could enhance its inhibitory activity and improve its drug-like properties. []
Q2: Can you provide an example of how the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold has been modified to target specific kinases?
A2: Researchers successfully designed a series of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine derivatives as potent inhibitors of anaplastic lymphoma kinase (ALK). [] They achieved this by leveraging the knowledge of key binding elements and lipophilic interactions within a 5-chloro-2,4-diaminopyrimidine pharmacophore. [] By incorporating these features into the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold and strategically modifying side chains, they developed inhibitors demonstrating significant activity in both enzymatic and cellular assays. [] This exemplifies how rational design and targeted modifications of the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold can lead to the discovery of potent and selective kinase inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)


![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)




